![molecular formula C17H16N2O B5659891 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol](/img/structure/B5659891.png)
3-[(2,8-dimethyl-4-quinolinyl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives closely related to 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol involves complex organic synthesis techniques. For example, the synthesis and characterization of novel pyrano[3,2-c]quinoline derivatives were achieved using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. These compounds were synthesized and analyzed using density functional theory (DFT) and time-dependent DFT methods, indicating a thorough understanding of their chemical structure and reactivity (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
In another study, the molecular structure of a related compound, [HgCl2(C16H12N2O)], was elucidated using crystallography. This research provided detailed insights into the coordination geometry and intermolecular interactions, contributing to a deeper understanding of the structural aspects of similar compounds (Faizi & Sen, 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol analogs have been explored through various chemical reactions. For instance, the hydrolysis and coordination reactions with Cu(I), Ag(I), and Pd(II) were studied, highlighting the ambiphilic nature of certain quinoline derivatives and their potential in forming complex structures with metal ions (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties, including nonlinear optical behavior and thermodynamic properties of related compounds, were investigated, showing significant insights into their behavior under different conditions. This research helps in understanding the physical characteristics of 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol derivatives and their potential applications (Fatma, Bishnoi, & Verma, 2015).
Chemical Properties Analysis
Exploring the chemical properties, studies on the synthesis of related quinoline derivatives reveal their potential bioactivity and interactions with various biological targets. This includes their antiproliferative evaluation, highlighting the therapeutic potential of these compounds in cancer research (Tseng et al., 2009).
特性
IUPAC Name |
3-[(2,8-dimethylquinolin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-5-3-8-15-16(9-12(2)18-17(11)15)19-13-6-4-7-14(20)10-13/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPROWNDGFGXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

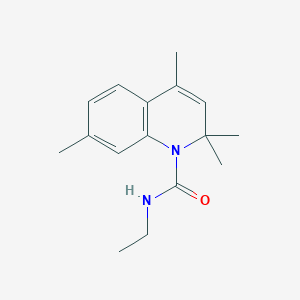
![9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5659818.png)

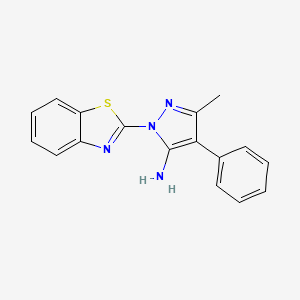
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5659843.png)
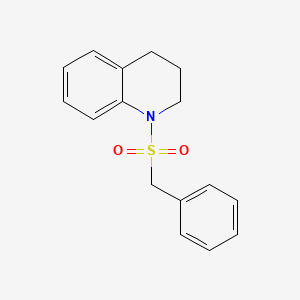
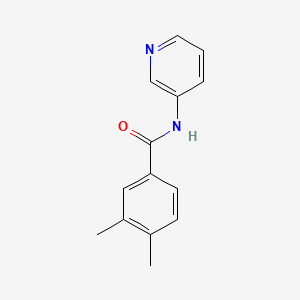
![1-{3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5659863.png)
![2,2-dimethyl-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5659867.png)
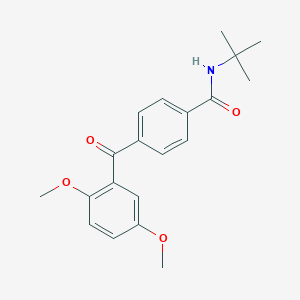
![9-(2-pyrazinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659875.png)

![2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5659897.png)
![N-[2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5659903.png)